Meta-Chloro Substitution Directs Radical-Dominant Reaction Pathways
In quinone-sensitized photolysis under aerobic conditions, meta-substituted acetophenone oximes exhibit a Hammett correlation where radical effects dominate (ρᵣₐd/ρₚₒₗ = 5.4; r² = 0.93). In stark contrast, para-substituted analogs show nearly equal radical and polar contributions (ρᵣₐd/ρₚₒₗ = -1.1; r² = 0.98), indicating a fundamentally different mechanism [1][2]. This difference is critical as it dictates the formation of distinct reactive intermediates and product distributions.
| Evidence Dimension | Hammett ρᵣₐd/ρₚₒₗ Ratio (mechanistic indicator) |
|---|---|
| Target Compound Data | ρᵣₐd/ρₚₒₗ = 5.4 (r² = 0.93) |
| Comparator Or Baseline | Para-substituted acetophenone oximes: ρᵣₐd/ρₚₒₗ = -1.1 (r² = 0.98) |
| Quantified Difference | Absolute difference of 6.5 in ρᵣₐd/ρₚₒₗ ratio |
| Conditions | Quinone-sensitized photolysis in acetonitrile; correlation with Hammett parameters |
Why This Matters
This mechanistic divergence ensures that 3'-chloroacetophenone oxime will produce different intermediates and products than its para-isomer in photochemical or oxidative processes, making it essential for applications requiring radical pathway selectivity.
- [1] de Lijser, H. J. P., et al. Quinone-sensitized Steady-state Photolysis of Acetophenone Oximes Under Aerobic Conditions: Kinetics and Product Studies. Photochemistry and Photobiology, 2006, 82(1), 297-305. View Source
- [2] de Lijser, H. J. P., et al. Substituent effects in oxime radical cations. 1. Photosensitized reactions of acetophenone oximes. Canadian Journal of Chemistry, 2003, 81(6), 575-585. View Source
